![molecular formula C13H9N3O B3009119 2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile CAS No. 771574-78-8](/img/structure/B3009119.png)
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
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Overview
Description
“2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” is a chemical compound with the molecular formula C13H9N3O . It is also known by other synonyms such as “RARECHEM AL BX 0096” and "2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile" .
Molecular Structure Analysis
The molecular structure of “2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” consists of a methoxy group (-OCH3) attached to the 5-position of an indole ring, which is further connected to a malononitrile group through a methylene bridge .Physical And Chemical Properties Analysis
The predicted boiling point of “2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile” is 468.5±40.0 °C, and its predicted density is 1.313±0.06 g/cm3 . The compound has a predicted pKa value of 13.88±0.30 .Scientific Research Applications
Pharmaceutical Research: Cyclooxygenase Inhibition
This compound has been studied for its potential as a cyclooxygenase (COX) inhibitor . COX enzymes are crucial in the production of prostaglandins, which play a significant role in inflammation and pain. Indole derivatives, such as this compound, have shown promise in inhibiting COX activity, which could lead to the development of new anti-inflammatory drugs .
Agricultural Chemistry: Plant Growth Regulation
Compounds with an indole structure are known to influence plant growth and development. They can act as precursors for plant hormones or as growth regulators themselves, potentially serving as a basis for developing new agrochemicals .
Biological Studies: Anti-HIV Activity
Indole derivatives have been reported to exhibit anti-HIV activity. The structural features of this compound could be optimized through molecular docking studies to enhance its potential as an anti-HIV agent .
Future Directions
properties
IUPAC Name |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-17-11-2-3-13-12(5-11)10(8-16-13)4-9(6-14)7-15/h2-5,8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNFTQSKJJFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
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